molecular formula C17H16BrNO3 B3752707 propyl 3-[(4-bromobenzoyl)amino]benzoate

propyl 3-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B3752707
M. Wt: 362.2 g/mol
InChI Key: RGXYKYATAGDYLI-UHFFFAOYSA-N
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Description

Propyl 3-[(4-bromobenzoyl)amino]benzoate: is an organic compound with the molecular formula C17H16BrNO3. It is a derivative of benzoic acid and contains both ester and amide functional groups. The compound is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a benzoate moiety through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(4-bromobenzoyl)amino]benzoate typically involves the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form 3-[(4-bromobenzoyl)amino]benzoic acid.

    Esterification: Finally, the 3-[(4-bromobenzoyl)amino]benzoic acid is esterified with propanol in the presence of a catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propyl 3-[(4-bromobenzoyl)amino]benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine and alcohol derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Propyl 3-[(4-bromobenzoyl)amino]benzoate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 3-[(4-bromobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the amide linkage play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(3-bromobenzoyl)amino]benzoate
  • Ethyl 3-[(4-bromobenzoyl)amino]benzoate
  • Methyl 3-[(4-bromobenzoyl)amino]benzoate

Uniqueness

Propyl 3-[(4-bromobenzoyl)amino]benzoate is unique due to its specific substitution pattern and the presence of a propyl ester group. This structural configuration imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

propyl 3-[(4-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-10-22-17(21)13-4-3-5-15(11-13)19-16(20)12-6-8-14(18)9-7-12/h3-9,11H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXYKYATAGDYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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